

Synthesis of 1-Chloroanthracene from Anthracene: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloroanthracene

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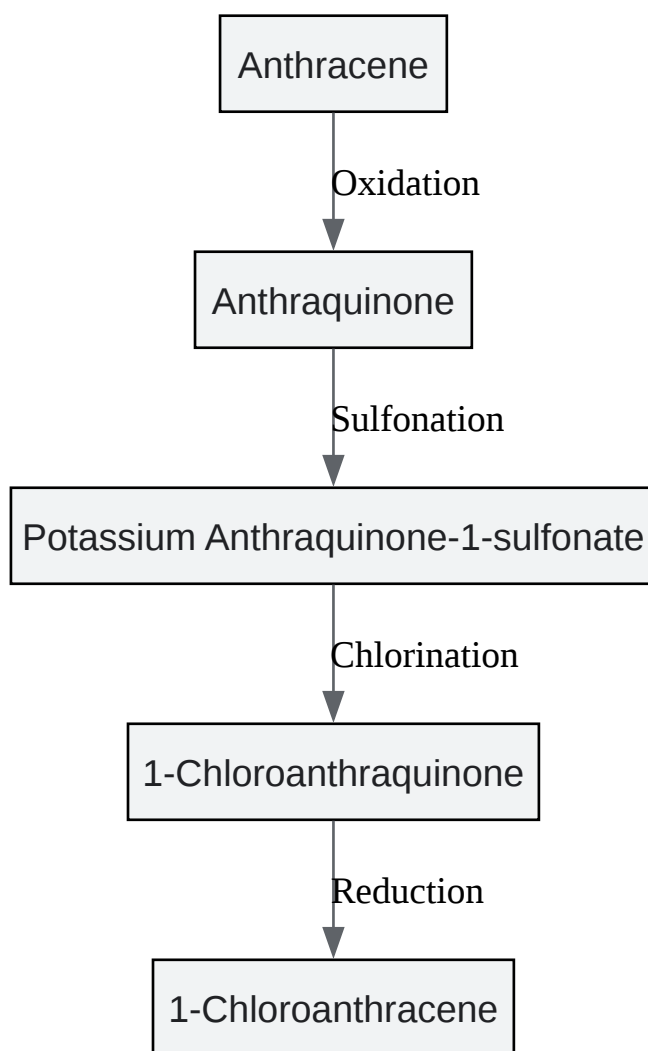
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines two primary synthetic routes for the preparation of **1-chloroanthracene**, a valuable building block in the development of advanced organic materials and pharmaceutical compounds. Direct chlorination of anthracene preferentially occurs at the electronically rich 9- and 10-positions, necessitating indirect methods to achieve substitution at the 1-position. This guide provides detailed experimental protocols, comparative data, and logical workflows for the synthesis of **1-chloroanthracene** from anthracene via two distinct multi-step pathways: the anthraquinone route and the Sandmeyer reaction route.

Route 1: Synthesis via 1-Chloroanthraquinone Intermediate

This route involves the initial oxidation of anthracene to anthraquinone, followed by sulfonation, chlorination, and a final reduction to yield **1-chloroanthracene**. This pathway is well-documented and offers a reliable method for obtaining the desired isomer.

Logical Workflow for Route 1



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Caption: Overall workflow for the synthesis of **1-chloroanthracene** via the anthraquinone route.

Experimental Protocols for Route 1

Step 1: Oxidation of Anthracene to Anthraquinone

A standard and efficient method for the oxidation of anthracene to anthraquinone involves the use of a strong oxidizing agent such as sodium dichromate in sulfuric acid.

Protocol:

- In a flask equipped with a reflux condenser and a stirrer, a suspension of anthracene (1 equivalent) in glacial acetic acid is prepared.
- A solution of sodium dichromate (2 equivalents) in a mixture of glacial acetic acid and concentrated sulfuric acid is added portion-wise to the anthracene suspension.
- The reaction mixture is heated to reflux and maintained at this temperature for 1-2 hours.
- After cooling, the mixture is poured into a large volume of water.
- The precipitated anthraquinone is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

Step 2: Sulfonation of Anthraquinone to Potassium Anthraquinone-1-sulfonate

The sulfonation of anthraquinone with oleum in the presence of a mercury catalyst (historically used but now often replaced with less toxic alternatives where possible) selectively yields the 1-sulfonic acid derivative.

Protocol:

- Anthraquinone (1 equivalent) is added to fuming sulfuric acid (oleum) in a reaction vessel.
- The mixture is heated, and the reaction is monitored until the desired degree of sulfonation is achieved.
- The reaction mixture is then carefully poured onto ice, and the precipitated anthraquinone-1-sulfonic acid is collected.
- The sulfonic acid is converted to its more stable potassium salt by neutralization with a potassium salt solution.
- The potassium anthraquinone-1-sulfonate is collected by filtration and dried.

Step 3: Synthesis of 1-Chloroanthraquinone

This procedure is adapted from Organic Syntheses, Coll. Vol. 1, p.159 (1941); Vol. 2, p.21 (1922).

Protocol:

- In a 2-liter three-necked flask fitted with a stirrer, condenser, and dropping funnel, place 20 g (0.061 mole) of potassium anthraquinone- α -sulfonate, 500 cc. of water, and 85 cc. (1 mole) of concentrated hydrochloric acid.
- Heat the solution to boiling with stirring.
- Add a solution of 20 g (0.19 mole) of sodium chlorate in 100 cc. of water dropwise over a period of three hours.
- Reflux the mixture for an additional hour.
- Collect the precipitated α -chloroanthraquinone by suction filtration and wash it free from acid with hot water.
- After drying in vacuo at 100°C, the product is obtained.

Quantitative Data for Step 3:

Reactant/Product	Molar Mass (g/mol)	Amount (moles)	Mass/Volume	Yield (%)
Potassium Anthraquinone- α -sulfonate	328.36	0.061	20 g	-
Sodium Chlorate	106.44	0.19	20 g	-
Concentrated HCl	-	1	85 cc	-

| 1-Chloroanthraquinone | 242.65 | - | 14.6-14.7 g | 97-98 |

Step 4: Reduction of 1-Chloroanthraquinone to **1-Chloroanthracene**

The reduction of the quinone to the anthracene can be achieved using various reducing agents. A common method involves the use of zinc dust in a suitable solvent.

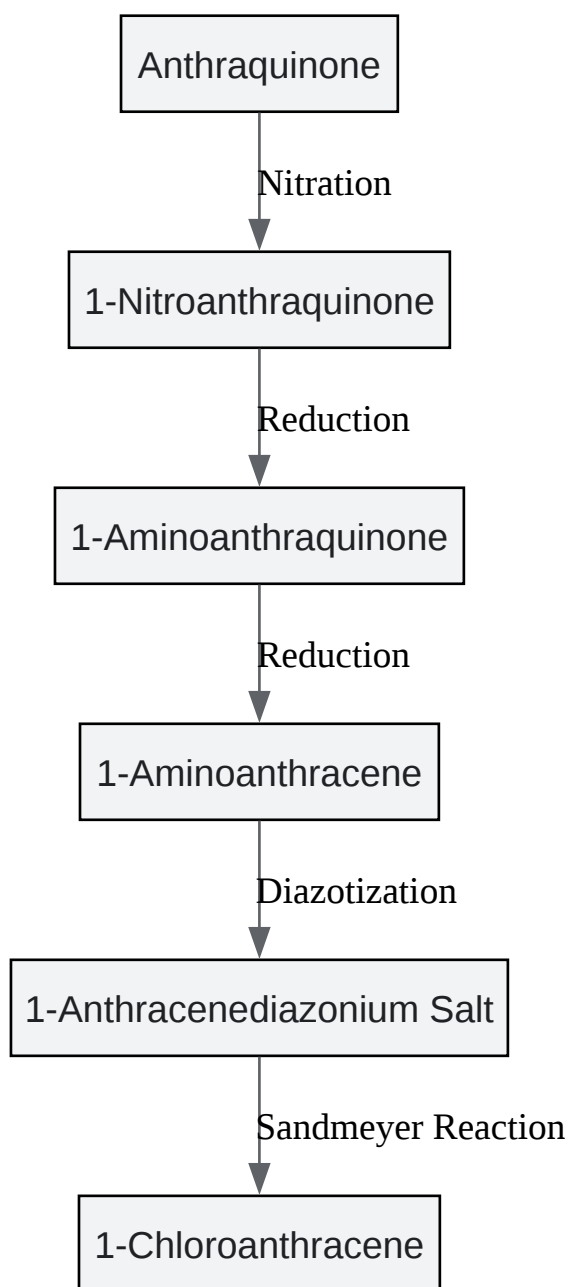
Protocol:

- In a round-bottom flask, suspend 1-chloroanthraquinone (1 equivalent) in a suitable solvent such as acetic acid or a mixture of pyridine and water.
- Add zinc powder (excess, e.g., 3-5 equivalents) to the suspension.
- Heat the mixture to reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC).
- After completion, filter the hot reaction mixture to remove excess zinc and other insoluble materials.
- Upon cooling, the product may precipitate. Alternatively, the solvent can be removed under reduced pressure.
- The crude product is then purified by recrystallization or column chromatography to yield **1-chloroanthracene**.

Route 2: Synthesis via Sandmeyer Reaction of 1-Aminoanthracene

This alternative route involves the preparation of 1-aminoanthracene, which is then converted to **1-chloroanthracene** via a Sandmeyer reaction. The synthesis of 1-aminoanthracene itself is a multi-step process starting from anthraquinone.

Logical Workflow for Route 2



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Caption: Overall workflow for the synthesis of **1-chloroanthracene** via the Sandmeyer reaction route.

Experimental Protocols for Route 2

Step 1: Nitration of Anthraquinone to 1-Nitroanthraquinone

Direct nitration of anthraquinone can lead to a mixture of isomers. Procedures have been developed to favor the formation of the 1-nitro isomer.[1]

Protocol:

- Anthraquinone (1 equivalent) is dissolved in concentrated sulfuric acid.
- A nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature.
- The reaction is stirred for a specified time, and then the mixture is poured onto ice.
- The precipitated 1-nitroanthraquinone is filtered, washed with water, and dried.

Step 2: Reduction of 1-Nitroanthraquinone to 1-Aminoanthraquinone

A green and efficient method for this reduction uses sodium hydrogen sulfide (NaHS).[2]

Protocol:

- 1-Nitroanthraquinone (1 equivalent) is suspended in water.
- A solution of sodium hydrogen sulfide (excess) is added to the suspension.
- The mixture is heated and stirred until the reduction is complete (monitored by a color change from a slurry to a deep red solution).
- The product, 1-aminoanthraquinone, is isolated by filtration, washed with water, and dried.[2]

Quantitative Data for Step 2:

Reactant/Product	Molar Mass (g/mol)	Amount (moles)	Mass/Volume	Yield (%)
1-Nitroanthraquinone	253.21	-	-	-
Sodium Hydrogen Sulfide	56.06	-	-	-

| 1-Aminoanthraquinone | 223.24 | - | - | High |

Step 3: Reduction of 1-Aminoanthraquinone to 1-Aminoanthracene

This reduction is a critical step and can be challenging. A potential method involves a high-temperature reduction with zinc dust.

Protocol:

- 1-Aminoanthraquinone (1 equivalent) is mixed with a large excess of zinc dust.
- The mixture is heated to a high temperature, typically in a sealed tube or under an inert atmosphere, to effect the reduction and distillation of the product.
- The crude 1-aminoanthracene is collected and purified by chromatography or recrystallization.

Step 4: Diazotization of 1-Aminoanthracene

The conversion of the primary aromatic amine to a diazonium salt is a standard procedure.[\[3\]](#)
[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Protocol:

- 1-Aminoanthracene (1 equivalent) is dissolved in a mixture of a mineral acid (e.g., HCl) and water, and the solution is cooled to 0-5 °C in an ice bath.

- A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise with stirring, maintaining the temperature below 5 °C.
- The reaction is stirred for a short period at this temperature to ensure complete formation of the diazonium salt solution.

Step 5: Sandmeyer Reaction to **1-Chloroanthracene**

The diazonium salt is then reacted with a copper(I) chloride solution.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Protocol:

- In a separate flask, a solution of copper(I) chloride (catalytic to stoichiometric amount) in concentrated hydrochloric acid is prepared and cooled.
- The cold diazonium salt solution from the previous step is added slowly to the copper(I) chloride solution with vigorous stirring.
- Evolution of nitrogen gas is observed. The reaction mixture is allowed to warm to room temperature and then may be gently heated to ensure completion.
- The product is typically isolated by extraction into an organic solvent.
- The organic layer is washed, dried, and the solvent is evaporated.
- The crude **1-chloroanthracene** is purified by column chromatography or recrystallization.

Data Presentation Summary

The following table summarizes the key transformations and typical yields for the two synthetic routes.

Route	Step	Starting Material	Product	Reagents	Typical Yield (%)
1	1	Anthracene	Anthraquinone	Na ₂ Cr ₂ O ₇ , H ₂ SO ₄ , AcOH	>90
2	Anthraquinone	Potassium Anthraquinone-1-sulfonate	Oleum, K ⁺ source	Variable	
3	Potassium Anthraquinone-1-sulfonate	1-Chloroanthraquinone	NaClO ₃ , HCl	97-98[13]	
4	1-Chloroanthraquinone	1-Chloroanthracene	Zn dust, AcOH or Py/H ₂ O	Moderate to Good	
2	1	Anthraquinone	1-Nitroanthraquinone	HNO ₃ , H ₂ SO ₄	Variable
2	1-Nitroanthraquinone	1-Aminoanthraquinone	NaHS, H ₂ O	High[2]	
3	1-Aminoanthraquinone	1-Aminoanthracene	Zn dust, heat	Variable	
4 & 5	1-Aminoanthracene	1-Chloroanthracene	1. NaNO ₂ , HCl 2. CuCl	Moderate to Good	

Conclusion

Both presented routes offer viable pathways for the synthesis of **1-chloroanthracene** from anthracene, circumventing the regioselectivity issues of direct chlorination. Route 1, proceeding through a 1-chloroanthraquinone intermediate, is generally more established and may offer higher overall yields due to well-documented procedures for each step. Route 2, utilizing a

Sandmeyer reaction, is a classic method for the introduction of halides onto an aromatic ring but may be hampered by the accessibility and stability of the 1-aminoanthracene precursor. The choice of route will depend on the specific requirements of the researcher, including available starting materials, desired scale, and tolerance for multi-step syntheses. Careful optimization of the reduction steps in both routes is critical for achieving high yields of the final product.

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